Product packaging for 6,6-Dimethylmorpholine-3-carboxylic acid(Cat. No.:CAS No. 1214213-50-9)

6,6-Dimethylmorpholine-3-carboxylic acid

Cat. No.: B3222641
CAS No.: 1214213-50-9
M. Wt: 159.18
InChI Key: GNGXTWQIBWAVCJ-UHFFFAOYSA-N
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Description

6,6-Dimethylmorpholine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3 B3222641 6,6-Dimethylmorpholine-3-carboxylic acid CAS No. 1214213-50-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6-dimethylmorpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-7(2)4-8-5(3-11-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGXTWQIBWAVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CO1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Pivotal Role of Morpholine Scaffolds in Heterocyclic Chemistry

The morpholine (B109124) ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, is a cornerstone of medicinal chemistry. wikipedia.orgacademie-sciences.fr Its prevalence in drug discovery is attributed to its ability to impart favorable physicochemical properties to a molecule, such as enhanced aqueous solubility, improved metabolic stability, and a desirable pharmacokinetic profile. academie-sciences.frresearchgate.net The morpholine moiety is a common feature in a wide array of approved pharmaceuticals and biologically active compounds, demonstrating its versatility and reliability as a structural motif. researchgate.netnih.gov This "privileged scaffold" is often incorporated into molecular designs to engage in hydrogen bonding via its oxygen and nitrogen atoms, which can be crucial for binding to biological targets like enzymes and receptors. nih.gov

The Distinctive Architectural Attributes of 6,6 Dimethylmorpholine 3 Carboxylic Acid

The structure of 6,6-Dimethylmorpholine-3-carboxylic acid is distinguished by two key features: the morpholine (B109124) core and a gem-dimethyl group at the 6-position, adjacent to the oxygen atom. This gem-dimethyl substitution is of particular importance due to the Thorpe-Ingold effect, which has profound implications for the molecule's conformation. wikipedia.org The presence of two methyl groups on the same carbon atom restricts the rotational freedom of the ring, leading to a more defined and rigid three-dimensional structure. wikipedia.orglucp.net This conformational constraint can be highly advantageous in the design of bioactive molecules, as it can pre-organize the molecule into a conformation that is optimal for binding to a specific biological target, potentially increasing potency and selectivity. researchgate.net The incorporation of gem-dimethyl groups is a known strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.netscienceopen.com

The chair conformation is the most stable form for the morpholine ring. researchgate.netnih.gov In this compound, the gem-dimethyl group is expected to influence the equilibrium between the possible chair conformers, further defining the spatial orientation of the carboxylic acid group at the 3-position.

Table 1: Key Architectural Features of this compound

FeatureDescriptionImplication in Chemical Research
Morpholine Scaffold A six-membered heterocyclic ring containing oxygen and nitrogen atoms.Confers favorable physicochemical properties such as improved solubility and metabolic stability. Acts as a versatile building block in drug discovery. academie-sciences.frnih.gov
Gem-Dimethyl Group (C6) Two methyl groups attached to the same carbon atom adjacent to the ring oxygen.Induces the Thorpe-Ingold effect, leading to a conformationally constrained ring system. Can enhance metabolic stability. wikipedia.orgscienceopen.com
Carboxylic Acid Group (C3) An acidic functional group attached to the carbon atom adjacent to the nitrogen.Provides a handle for further chemical modification and can act as a key interacting group with biological targets. nih.gov
Chiral Center (C3) The carbon atom bearing the carboxylic acid group is a stereocenter.The molecule can exist as different stereoisomers, which may exhibit distinct biological activities.

Research Directions for Morpholine Carboxylic Acid Derivatives

The development of synthetic methodologies for morpholine (B109124) derivatives, including those bearing a carboxylic acid function, is an active area of research. academie-sciences.frresearchgate.net Synthetic strategies often involve the use of amino acid precursors to introduce the carboxylic acid moiety and control the stereochemistry. researchgate.netresearchgate.net Research is focused on creating diverse libraries of substituted morpholines for screening in various biological assays. researchgate.net The carboxylic acid group serves as a versatile anchor for the synthesis of amides, esters, and other derivatives, allowing for the exploration of a wide chemical space. acs.org The investigation of polysubstituted morpholines has led to the discovery of compounds with a range of biological activities, including anti-inflammatory and neurotransmitter antagonist properties. academie-sciences.fr

6,6 Dimethylmorpholine 3 Carboxylic Acid: Bridging Heterocyclic and Amino Acid Frameworks

Pioneering Synthetic Routes to the Morpholine Ring System

The construction of the morpholine nucleus is the foundational step in the synthesis of this compound. Efficient formation of this heterocyclic system is paramount and has been approached through various cyclization strategies.

Cyclization Strategies for Morpholine Nucleus Formation

The formation of the morpholine ring generally involves the intramolecular cyclization of a linear precursor containing both an amino and a hydroxyl group, appropriately positioned for ring closure. A common and effective method for creating substituted morpholines relies on the reaction between vicinal amino alcohols and α-halo acid chlorides. nih.gov Another established approach is the intramolecular cyclization of N-substituted aminoethoxy ethanol (B145695) derivatives.

For the specific target of this compound, a logical retrosynthetic disconnection points to precursors like 2-(aminoethoxy)-3-methylbutanoic acid derivatives. The key cyclization can be achieved through several methods:

Intramolecular Williamson Ether Synthesis: This involves the cyclization of a substituted ethanolamine (B43304) derivative. Palladium-catalyzed carboamination reactions have proven effective for synthesizing cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov

Reductive Amination: Cyclization can also occur via intramolecular reductive amination of an aldehyde precursor derived from a suitable amino alcohol.

Acid-Catalyzed Cyclization: Boron trifluoride etherate has been used to mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, yielding morpholine structures. organic-chemistry.org

A versatile three-component reaction catalyzed by copper has been developed, utilizing amino alcohols, aldehydes, and diazomalonates to produce highly substituted morpholines. nih.gov This method offers a direct route to complex morpholine structures, although it may initially yield poor diastereoselectivity for products with multiple chiral centers. nih.gov

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of morpholine ring formation are highly dependent on reaction conditions and the choice of catalyst. For instance, in the copper-catalyzed three-component synthesis of substituted morpholines, initial trials with Rh₂(OAc)₄, a common catalyst for metallocarbene formation, resulted in low yields. nih.gov Optimization revealed that earth-abundant Cu(I) catalysts were significantly more effective. nih.gov

Similarly, palladium catalysts have been optimized for the synthesis of morpholines. The use of a base-free Pd(DMSO)₂(TFA)₂ catalyst system enables the Wacker-type aerobic oxidative cyclization of alkenes to form various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org For Pd-catalyzed carboamination reactions, a typical system involves a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand such as P(2-furyl)₃, and a base like NaOtBu in a solvent such as toluene. nih.gov

Table 1: Comparison of Catalyst Systems for Morpholine Synthesis

Catalyst SystemReaction TypeKey FeaturesReference
Cu(I) catalystsThree-component reaction (amino alcohol, aldehyde, diazomalonate)More effective and earth-abundant compared to Rhodium catalysts for this specific reaction. nih.gov
Pd(OAc)₂ / P(2-furyl)₃ / NaOtBuCarboaminationEffective for synthesizing cis-3,5-disubstituted morpholines from chiral amino alcohols. nih.gov
Pd(DMSO)₂(TFA)₂Wacker-type aerobic oxidative cyclizationBase-free conditions for cyclization of alkenes to form morpholines. organic-chemistry.org
Boron trifluoride etherateIntramolecular hydroalkoxylationMediates cyclization of nitrogen-tethered alkenes. organic-chemistry.org
Iron(III)Diastereoselective synthesisCatalyzes the formation of 2,6- and 3,5-disubstituted morpholines from specific amino ethers and hydroxy amines. organic-chemistry.org

Stereoselective Synthesis of Enantiopure this compound

Achieving enantiopurity at the C3 position is critical for many pharmaceutical applications of morpholine derivatives. This can be accomplished either through asymmetric synthesis, where the chiral center is created selectively, or by resolving a racemic mixture of the final compound or its precursors.

Asymmetric Synthetic Approaches to the Chiral Carbon Centers

Asymmetric synthesis aims to form a specific stereocenter directly. semanticscholar.org For 3-substituted morpholines, strategies often involve forming the stereocenter before, during, or after the cyclization of the ring. semanticscholar.orgnih.gov

A powerful "after cyclization" method is the transition-metal-catalyzed asymmetric hydrogenation of an unsaturated morpholine precursor. semanticscholar.orgnih.gov For example, a bisphosphine-rhodium complex has been successfully used for the asymmetric hydrogenation of dehydromorpholines, yielding chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.govrsc.org Another approach involves a tandem one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. organic-chemistry.orgacs.org This method, using a RuCl(S,S)-Ts-DPEN catalyst, can produce chiral 3-substituted morpholines with enantiomeric excesses greater than 95%. acs.org

Solid-phase synthesis offers a modular approach. Starting from immobilized Fmoc-Ser(tBu)-OH, N-alkylated-N-sulfonylated/acylated intermediates can be prepared. researchgate.netnih.gov Cleavage from the resin using trifluoroacetic acid (TFA) in the presence of a reducing agent like triethylsilane (TES) can lead to the stereoselective formation of the morpholine-3-carboxylic acid derivatives. researchgate.netnih.gov

Enantiomeric Resolution Techniques Applied to this compound Precursors

When a synthesis produces a racemic mixture (an equal mix of both enantiomers), resolution techniques are required to separate them. A classic and widely used method is the formation of diastereomeric salts. libretexts.orglibretexts.org

This technique relies on the principle that enantiomers, while having identical physical properties, will form diastereomers when reacted with a single enantiomer of a different chiral compound (a resolving agent). libretexts.orglibretexts.org These resulting diastereomers have different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization. libretexts.orglibretexts.org

For a racemic carboxylic acid like this compound, a chiral amine base is used as the resolving agent. libretexts.orglibretexts.org Commonly used resolving agents include naturally occurring alkaloids like brucine, strychnine, and quinine, or synthetic amines such as 1-phenylethanamine. libretexts.orgwikipedia.org

The process involves:

Reacting the racemic mixture of the carboxylic acid with an enantiomerically pure chiral base. This creates a mixture of two diastereomeric salts. libretexts.org

Exploiting the solubility difference between the two diastereomeric salts. One salt will preferentially crystallize from a suitable solvent, while the other remains in the solution. libretexts.org

Separating the crystallized salt by filtration.

Regenerating the pure enantiomer of the carboxylic acid from the separated diastereomeric salt by treatment with a strong acid, which removes the chiral resolving agent. libretexts.orglibretexts.org

The success of this method is not guaranteed and often requires empirical screening of various resolving agents and crystallization solvents to achieve efficient separation. wikipedia.orgrsc.org

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

Resolving AgentTypeOriginReference
BrucineChiral Amine BaseNatural (Alkaloid) libretexts.orgwikipedia.org
StrychnineChiral Amine BaseNatural (Alkaloid) libretexts.org
QuinineChiral Amine BaseNatural (Alkaloid) libretexts.org
1-PhenylethanamineChiral Amine BaseSynthetic wikipedia.org
(-)-ProlineChiral Amino AcidNatural libretexts.org
Chiral Chromatography and Kinetic Resolution

The separation of racemic mixtures of this compound into its constituent enantiomers is critical for the development of stereochemically pure active pharmaceutical ingredients. While direct chiral chromatography is a viable but often resource-intensive method, dynamic kinetic resolution (DKR) presents an efficient alternative for preparing enantiopure derivatives. infona.pl

Dynamic kinetic resolution combines the rapid, enzyme-catalyzed resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer. princeton.edu This allows for the theoretical conversion of 100% of the starting racemate into a single, desired enantiomer. A common approach involves the enzymatic hydrolysis of a racemic ester of the target acid. infona.plresearchgate.net For instance, lipases such as Candida antarctica lipase (B570770) B (CALB) have been successfully used for the DKR of structurally related amino acid esters. infona.plresearchgate.net In such a process, the racemic ester of this compound would be subjected to CALB-catalyzed hydrolysis. The enzyme would selectively hydrolyze one enantiomer (e.g., the R-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the S-ester) unreacted. infona.pl The presence of a base in the reaction medium facilitates the racemization of the unreacted ester, continuously supplying the substrate for the enzyme and driving the reaction toward a high yield of a single enantiomeric acid. princeton.eduresearchgate.net

This method has proven effective for the synthesis of enantiopure 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives, achieving excellent enantiomeric excess (ee >99%) and good chemical yields (>87%). infona.plresearchgate.net

Nitrogen Atom Functionalization and Protecting Group Chemistry

The secondary amine in the morpholine ring is another site for synthetic modification. Its functionalization, particularly through the use of protecting groups, is a cornerstone of its application in multi-step synthesis, such as in solid-phase peptide synthesis (SPPS). unimi.itnih.govtemple.edu

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile, acid-catalyzed removal. organic-chemistry.org The N-Boc derivative, (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid, is a commercially available and synthetically important building block. sigmaaldrich.com

The Boc group is typically introduced by reacting the morpholine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk The reaction proceeds in high yield under mild conditions. fishersci.co.ukresearchgate.net The robustness of the Boc group to most nucleophiles and bases makes it compatible with many synthetic transformations, including esterification and amidation of the C3-carboxylic acid. organic-chemistry.org

Deprotection of the Boc group is efficiently achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent. fishersci.co.uk This acid-lability is orthogonal to the base-labile Fmoc group, forming the basis of many modern peptide synthesis strategies. organic-chemistry.org

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another paramount amine protecting group, particularly in SPPS. temple.edu Its key characteristic is its lability to basic conditions, typically a solution of piperidine (B6355638) in DMF, while remaining stable to acidic conditions used to cleave other groups like Boc or tert-butyl esters. csic.esresearchgate.net The corresponding building block, (S)-4-Fmoc-6,6-dimethylmorpholine-3-carboxylic acid, is also a known derivative. achemblock.com

The Fmoc group can be introduced using reagents such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). temple.edu The use of Fmoc-protected building blocks like Fmoc-6,6-dimethylmorpholine-3-carboxylic acid allows for its iterative addition to a growing peptide chain on a solid support. temple.eduresearchgate.net

Beyond protection, the nitrogen atom can undergo other functionalizations, such as N-alkylation or N-arylation, to generate diverse libraries of morpholine derivatives for screening in drug discovery programs. nih.gov

Protecting Group Structure Introduction Reagent Cleavage Condition Orthogonality
Boc tert-butoxycarbonylBoc₂OStrong Acid (TFA, HCl) fishersci.co.ukStable to base; orthogonal to Fmoc. organic-chemistry.org
Fmoc 9-fluorenylmethyloxycarbonylFmoc-OSu, Fmoc-ClBase (e.g., Piperidine in DMF) temple.eduStable to acid; orthogonal to Boc. csic.es

Late-Stage Diversification of this compound Analogues

Late-stage functionalization (LSF) has become a pivotal strategy in medicinal chemistry, offering the ability to generate structural diversity from a common, complex molecular scaffold. nih.govsemanticscholar.org This approach avoids the need for lengthy de novo synthesis for each new analogue, accelerating the exploration of structure-activity relationships (SAR). nih.gove3s-conferences.org The this compound core presents several strategic positions for late-stage diversification, including the morpholine ring's C-H bonds, the secondary amine, and the carboxylic acid moiety. Methodologies leveraging transition-metal-catalyzed C-H activation, in particular, offer powerful tools for directly modifying the heterocyclic core. numberanalytics.comnih.govyoutube.com

C-H Functionalization of the Morpholine Ring

The direct conversion of C-H bonds into new C-C, C-N, or C-O bonds is a highly efficient method for molecular diversification. numberanalytics.comyoutube.com For a scaffold like this compound, the C-H bonds at the C-2 and C-5 positions, adjacent to the ring heteroatoms, are the most likely sites for functionalization due to the influence of the adjacent oxygen and nitrogen atoms.

Modern synthetic methods, such as Minisci-type reactions, allow for the late-stage alkylation of electron-deficient heterocycles. While the morpholine ring is electron-rich, derivatization of the nitrogen or strategic use of photocatalysis can enable such transformations. nih.gov Research into high-throughput experimentation has expanded the scope of radical-based alkylations using a wide array of carboxylic acids as coupling partners. nih.gov

Another powerful strategy is transition-metal-catalyzed C-H activation. nih.gov While direct examples on the this compound scaffold are not prominent in the literature, related transformations on other saturated heterocycles demonstrate the potential of this approach. For instance, palladium-catalyzed carboamination has been used to synthesize substituted morpholines, showcasing the ability to form C-C bonds on the morpholine core. nih.gov Similarly, rhodium-catalyzed C-H alkylation has been shown to be effective for other heterocycles. mdpi.com These methods often rely on directing groups to control regioselectivity, a role that the native carboxylic acid or a temporarily installed group could potentially play.

Below is a table summarizing representative C-H functionalization reactions on heterocyclic systems, illustrating the potential for diversifying the morpholine core.

Table 1: Representative C-H Functionalization Methods Applicable to Heterocyclic Scaffolds

Catalyst System Heterocycle Type Reagent Functionalization Type Yield (%) Ref.
Pd(OAc)₂ / P(2-furyl)₃ Substituted Ethanolamine Aryl Bromide C-Arylation (Carboamination) 50-85 nih.gov
Iron(III) Catalysis Drug-like Heterocycles Baran Diversinates Trifluoromethylation Varies nih.gov
[RhCl(coe₂)₂]₂ / PCy₃·HCl Quinoline 3,3-dimethylbutene C-Alkylation >95 mdpi.com
Copper Catalyst 2-alkyl-N-arylbenzamides N/A (Oxidative) C(sp³)-H Amination Varies nih.gov

Diversification via the Secondary Amine and Carboxylic Acid

The secondary amine and carboxylic acid functionalities of the core structure are prime handles for late-stage diversification through well-established chemical transformations.

The secondary amine can be readily functionalized through N-acylation, N-alkylation, N-arylation, or sulfonylation reactions. These modifications can significantly impact the molecule's steric and electronic properties, as well as its pharmacological profile. The Buchwald-Hartwig amination is a powerful, modern method for forming C-N bonds and could be applied to arylate the morpholine nitrogen. researchgate.net

The carboxylic acid group is exceptionally versatile for creating diverse analogues. nih.govthermofisher.com It can be converted into a wide range of functional groups, including:

Amides: Coupling with a diverse library of primary or secondary amines is one of the most common diversification strategies in medicinal chemistry. This can be achieved using standard peptide coupling reagents. thermofisher.com

Esters: Esterification with various alcohols provides another avenue for modification.

Alcohols: Reduction of the carboxylic acid to a primary alcohol opens up further functionalization possibilities.

Decarbonylative Coupling: Advanced nickel-catalyzed methods allow for the direct decarbonylative thioetherification of carboxylic acids, converting them into valuable aryl sulfides. nsf.gov

These derivatizations can be performed under mild conditions, making them highly suitable for late-stage applications on complex molecules. nih.govthermofisher.com

Table 2: Potential Late-Stage Derivatizations of the Amine and Carboxylic Acid

Functional Group Reaction Type Reagents Resulting Group Ref.
Secondary Amine N-Arylation Aryl Halide, Pd Catalyst, Ligand N-Aryl Morpholine researchgate.net
Secondary Amine N-Acylation Acyl Chloride or Anhydride N-Acyl Morpholine nih.gov
Carboxylic Acid Amidation Amine, Coupling Agent (e.g., EDC) Amide nih.govthermofisher.com
Carboxylic Acid Decarbonylative Thioetherification Thiol, Ni Catalyst Thioether nsf.gov

By combining C-H functionalization strategies with derivatization of the inherent amine and acid groups, a vast chemical space can be explored from the central this compound scaffold, facilitating the rapid development of novel analogues.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a key site for various chemical modifications, including decarboxylation, reduction, and conversion to more reactive derivatives like acid halides and anhydrides.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO2), can be a significant reaction for carboxylic acids, often facilitated by heat. For β-keto acids, this process can occur under relatively mild conditions through a cyclic transition state. While this compound is not a β-keto acid, decarboxylation can still be induced, typically under more forcing conditions or through specific catalytic methods. For instance, photoredox catalysis has been employed for the decarboxylative alkylation of certain heterocyclic carboxylic acids, demonstrating a modern approach to what can be a challenging transformation. The stability of the resulting carbanion or radical intermediate is a crucial factor in the feasibility of such reactions.

Reduction to Alcohol Derivatives

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (6,6-dimethylmorpholin-3-yl)methanol. This transformation typically requires powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a strong, non-selective reducing agent capable of reducing carboxylic acids, esters, and other carbonyl compounds to alcohols. The reaction with LiAlH₄ proceeds via a hydride attack on the carbonyl carbon.

Alternatively, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), offer a more chemoselective option for reducing carboxylic acids in the presence of other reducible functional groups like esters or amides. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids on its own but can be effective when used in conjunction with additives or for the reduction of more reactive carboxylic acid derivatives. For example, a method involving the in situ formation of hydroxybenzotriazole (B1436442) esters followed by reduction with sodium borohydride has been shown to be effective.

ReagentSelectivityConditions
Lithium Aluminum Hydride (LiAlH₄)Strong, unselectiveAnhydrous ether or THF
Borane (BH₃·THF)Selective for carboxylic acidsTHF
Sodium Borohydride (NaBH₄)Generally requires activationVarious

Conversion to Anhydrides and Acid Halides

The carboxylic acid can be converted into more reactive acylating agents such as acid anhydrides and acid halides.

Acid Halides: The most common method for converting a carboxylic acid to an acid chloride is treatment with thionyl chloride (SOCl₂). This reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon to form the acid chloride. Other reagents like oxalyl chloride can also be used.

Anhydrides: Acid anhydrides can be synthesized from carboxylic acids through dehydration reactions. A common laboratory method involves the reaction of a carboxylic acid with a pre-formed acid chloride in the presence of a base like pyridine. Alternatively, strong dehydrating agents can be used, though this is less common for simple acyclic anhydrides. Symmetrical anhydrides can be formed by reacting two equivalents of a carboxylic acid with a suitable coupling agent.

Reactivity of the Morpholine Nitrogen Atom

The secondary amine in the morpholine ring is nucleophilic and can participate in a variety of reactions, including alkylation and acylation. The presence of the ether oxygen in the ring reduces the pKa of the nitrogen compared to a simple cyclic amine like piperidine, influencing its reactivity.

Nucleophilic Reactivity in Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom makes it a nucleophile, capable of attacking electrophilic centers.

Alkylation: The nitrogen can be alkylated using alkyl halides or other alkylating agents. This reaction introduces an alkyl group onto the nitrogen, forming a tertiary amine. The synthesis of substituted morpholines often involves N-alkylation steps. However, controlling the extent of alkylation can sometimes be a challenge, as over-alkylation can occur. Visible light photoredox catalysis has also been applied to the γ-alkylation of carboxylic acid derivatives, showcasing advanced methods for C-H functionalization directed by an amide group, which could be formed from the morpholine nitrogen.

Acylation: The morpholine nitrogen readily reacts with acylating agents like acid chlorides and anhydrides to form amides. For instance, reaction with an acid chloride would yield an N-acylmorpholine derivative. This is a common transformation in the synthesis of biologically active molecules containing the morpholine scaffold. The reaction of the morpholine nitrogen with phosgene (B1210022) or its equivalents can be used to prepare carbamoyl (B1232498) chlorides.

Ring-Opening Mechanisms and their Synthetic Utility

While morpholine rings are generally stable, they can undergo ring-opening reactions under specific conditions. These reactions can be synthetically useful for accessing more complex, substituted molecules.

The mechanism of ring-opening often involves the cleavage of the C-O bond or the C-N bond. For example, treatment with certain reagents can lead to the cleavage of the ether linkage. More recently, methods for the oxidative ring-opening of morpholine derivatives have been developed, using visible light as an energy source to cleave C-C bonds under mild conditions. The synthetic utility of such reactions lies in the ability to transform the cyclic morpholine structure into linear, functionalized amino alcohol derivatives, which can then be used in further synthetic elaborations. For example, ring-opening of a tosyl-oxazetidine has been used as a key step in the synthesis of substituted morpholines.

Stereochemical Stability and Epimerization Processes of this compound

The stereochemical integrity of this compound is a critical aspect of its molecular behavior, particularly in the context of its potential applications in asymmetric synthesis and as a chiral building block. The presence of a stereocenter at the C3 position, and potentially at the C5 position in related analogs, gives rise to various stereoisomers. The stability of these isomers and their propensity to undergo epimerization are governed by several factors inherent to the morpholine ring structure and the nature of its substituents.

Research into related morpholine and thiomorpholine-3-carboxylic acid derivatives has provided insights into the stereochemical outcomes of synthetic routes. For instance, polymer-supported synthesis strategies have been developed to produce these heterocyclic carboxylic acids stereoselectively. researchgate.net The inclusion of reducing agents like triethylsilane during the cleavage from a solid support has been shown to result in the stereoselective formation of the desired morpholine or thiomorpholine-3-carboxylic acids. researchgate.net Such methods are crucial for controlling the configuration of the newly formed stereocenter. researchgate.net

The potential for epimerization at the C3 position is a key consideration. While specific studies on the epimerization of this compound are not extensively documented, general principles suggest that conditions such as strong base or high temperatures could potentially lead to the loss of stereochemical purity. However, the inherent stability of the morpholine ring generally suggests that drastic conditions would be required for such a process to occur.

Derivatization for Conjugation and Bioconjugation Applications

The bifunctional nature of this compound, possessing both a secondary amine and a carboxylic acid group, makes it a versatile scaffold for derivatization. These functional groups provide orthogonal handles for chemical modification, allowing for the attachment of this molecule to other chemical entities, including biomolecules.

The carboxylic acid moiety is a primary site for derivatization. A common strategy involves its activation to form a more reactive intermediate, which can then be coupled with a nucleophile, such as an amine, to form a stable amide bond. Reagents like 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) are effective for this purpose. nih.gov This approach has been successfully applied in the derivatization of various biologically important carboxylic acids for enhanced detection in analytical techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). nih.gov The resulting derivatives often exhibit significantly improved ionization efficiency, leading to lower detection limits. nih.gov

For bioconjugation, the carboxylic acid can be activated using carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS), to form an active ester. nih.gov This intermediate readily reacts with primary amines on proteins or other biomolecules to form a stable amide linkage. nih.gov This method is a cornerstone of bioconjugation chemistry and has been widely used to attach small molecules to larger biological entities. nih.gov

Alternatively, the carboxylic acid can be converted into other functional groups to facilitate different conjugation chemistries. For example, it can be reduced to an alcohol or converted to an amine, which can then be further functionalized.

The secondary amine in the morpholine ring also presents opportunities for derivatization. It can undergo N-alkylation or N-acylation to introduce a variety of substituents. These modifications can be used to modulate the physicochemical properties of the molecule, such as its solubility, lipophilicity, and basicity.

The combination of these derivatization strategies allows for the construction of complex molecular architectures based on the this compound scaffold. For example, one functional group can be used to attach a targeting moiety, while the other is used to link a therapeutic agent or a reporter molecule. This dual functionality is highly desirable in the development of targeted drug delivery systems and diagnostic probes.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the connectivity of atoms and their spatial arrangement. For this compound, NMR techniques are crucial for confirming the morpholine ring's conformation and the relative stereochemistry of its substituents.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the molecular framework.

¹H NMR: The proton spectrum reveals the chemical environment of each hydrogen atom. The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region, often between 10-12 ppm, due to hydrogen bonding and its acidic nature. libretexts.orglibretexts.org Protons on the carbon adjacent to the carboxylic acid (at the C3 position) are expected to resonate in the 2-3 ppm range. libretexts.org The protons on the morpholine ring will appear as a series of multiplets, with their exact chemical shifts and coupling constants being highly dependent on the chair conformation of the ring and the orientation of the substituents. The two methyl groups at the C6 position are expected to be diastereotopic and may show distinct singlet signals.

¹³C NMR: The carbon spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the range of 160-180 ppm. libretexts.orglibretexts.org The carbons of the morpholine ring and the gem-dimethyl groups will have distinct signals. For instance, in related morpholinium structures, the carbon atoms attached to the nitrogen and oxygen typically appear at around 43-47 ppm and 63-67 ppm, respectively. researchgate.net

Coupling Constants: The analysis of proton-proton (³JHH) coupling constants helps determine the dihedral angles between adjacent protons, which is essential for deducing the chair conformation of the morpholine ring and the axial or equatorial position of the proton at C3.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

Atom ¹H NMR (ppm) ¹³C NMR (ppm) Notes
COOH 10.0 - 12.0 (broad s) 170.0 - 180.0 Acidic proton, often exchanges with D₂O. libretexts.orglibretexts.org
H3 ~3.5 - 4.0 (dd) ~55.0 - 60.0 Alpha to carboxylic acid and nitrogen.
H2 (axial/equatorial) ~3.0 - 4.0 (m) ~65.0 - 70.0 Adjacent to oxygen.
H5 (axial/equatorial) ~2.5 - 3.5 (m) ~45.0 - 50.0 Adjacent to nitrogen.
C6-CH₃ ~1.2 - 1.5 (s) ~20.0 - 30.0 Two distinct singlets may be observed.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Probing

2D NMR experiments are indispensable for unambiguously assigning the signals from the 1D spectra and revealing more complex structural details. slideshare.netnih.govnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu It would be used to trace the connectivity of the protons around the morpholine ring, for example, showing a correlation between the proton at C3 and the methylene (B1212753) protons at C2. sdsu.eduprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. sdsu.eduprinceton.edu It is the primary method for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. sdsu.eduprinceton.edu This is crucial for identifying quaternary carbons (like C6 and the carbonyl carbon) and for piecing together different fragments of the molecule. For example, a correlation between the methyl protons and the C6 carbon would confirm their attachment. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.net NOESY is particularly powerful for determining the stereochemistry and conformation. For instance, it can reveal through-space interactions between an axial proton and other axial protons on the same side of the morpholine ring.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. youtube.comyoutube.com

FT-IR Spectroscopy: The FT-IR spectrum is particularly useful for identifying the carboxylic acid and the morpholine functional groups.

O-H Stretch: A very broad absorption band is expected in the region of 2500-3500 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer. libretexts.orglibretexts.org

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid. libretexts.orgnih.gov

C-O Stretch: The C-O stretching of the carboxylic acid and the ether linkage in the morpholine ring will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

N-H Bend and C-N Stretch: Vibrations associated with the secondary amine of the morpholine ring are also expected.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds (like C=O), Raman is often better for non-polar, symmetric bonds and skeletal vibrations. youtube.comscielo.org.mx The C-C backbone and symmetric stretches of the morpholine ring may be more prominent in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
Carboxylic Acid O-H stretch (H-bonded) 2500-3500 (very broad) libretexts.org Weak
Carboxylic Acid C=O stretch 1700-1730 (strong) nih.gov Moderate
Morpholine C-O-C stretch 1070-1150 (strong) Moderate-Strong
Morpholine C-N-C stretch ~1100 Moderate

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. nih.gov For this compound (C₇H₁₃NO₃), HRMS would measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places). rsc.org This experimental value can then be compared to the calculated theoretical mass to confirm the elemental composition.

Calculated Molecular Weight: 159.08954 g/mol

Expected HRMS (ESI+) result for [M+H]⁺: 160.09737

Expected HRMS (ESI-) result for [M-H]⁻: 158.08172

Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation for carboxylic acids includes the loss of the hydroxyl group ([M-17]) or the entire carboxyl group ([M-45]). libretexts.org

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystal. This technique can establish the absolute configuration of chiral centers, bond lengths, bond angles, and the conformation of the molecule in the solid state. For a derivative of this compound, a crystal structure would confirm the chair conformation of the morpholine ring and the stereochemistry at C3. mdpi.com

Analysis of Hydrogen Bonding Networks in Crystalline Forms

In the solid state, molecules of this compound will interact with each other through non-covalent interactions, primarily hydrogen bonds. researchgate.net The presence of a carboxylic acid group (a hydrogen bond donor and acceptor) and a secondary amine (a hydrogen bond donor and acceptor) allows for the formation of extensive hydrogen bonding networks. nih.govnih.gov

Common hydrogen bonding motifs expected in the crystal structure include:

Carboxylic Acid Dimers: The most common motif for carboxylic acids is the formation of a centrosymmetric dimer, where two molecules are linked by two strong O-H···O=C hydrogen bonds, forming an R²₂(8) graph set notation. mdpi.comosti.gov

Amine-Carboxyl Interactions: Hydrogen bonds between the morpholine nitrogen (N-H) and the carboxylic acid group (either the carbonyl oxygen or the hydroxyl oxygen) are highly likely. These N-H···O interactions are crucial in linking the primary dimer units into larger chains, sheets, or three-dimensional networks. nih.gov

Morpholine Oxygen Acceptor: The ether oxygen of the morpholine ring can also act as a hydrogen bond acceptor, further extending the supramolecular assembly.

The analysis of these networks is fundamental to understanding the material's physical properties, such as melting point, solubility, and crystal packing. researchgate.net

Conformational Analysis in the Solid State

The three-dimensional arrangement of atoms and functional groups in the solid state is fundamental to understanding the physicochemical properties and potential intermolecular interactions of a molecule. For this compound, while direct crystallographic data is not extensively published in readily available literature, its solid-state conformation can be reliably inferred from the well-established principles of heterocyclic chemistry and the crystallographic analysis of closely related morpholine derivatives.

The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, predominantly adopts a chair conformation in the solid state. This conformation minimizes torsional strain and steric interactions between substituents, making it the most energetically favorable arrangement. In the case of this compound, the morpholine ring is expected to exist in this stable chair form.

The substituents on the morpholine ring—the carboxylic acid group at the C3 position and the two methyl groups at the C6 position—will occupy either axial or equatorial positions. The gem-dimethyl group at the C6 position will have one methyl group in an axial orientation and the other in an equatorial position. The conformational preference of the carboxylic acid group at the C3 position (axial vs. equatorial) would be influenced by a balance of steric and electronic factors, including potential intramolecular hydrogen bonding.

In the solid state, intermolecular hydrogen bonding is expected to play a significant role in the crystal packing of this compound. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). Furthermore, the nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, and under certain conditions of protonation, the ring nitrogen and oxygen can also participate in hydrogen bonding networks. These interactions would lead to the formation of a stable, three-dimensional crystalline lattice.

While specific experimental data for the title compound is limited, the analysis of a related structure, 4-[(Morpholin-4-yl)carbothioyl]benzoic acid, confirms the adoption of a chair conformation for the morpholine ring in the solid state. nist.gov This provides strong evidence to support the predicted conformation of this compound.

To provide a quantitative perspective on the geometry of a morpholine ring in a chair conformation, the following table presents representative bond lengths and angles from a crystallographically characterized morpholine derivative. It is important to note that these values are for a related compound and are presented for illustrative purposes to indicate the expected geometry.

Representative Crystallographic Data for a Morpholine Ring in a Chair Conformation

Parameter Value
Bond Lengths (Å)
C-C 1.51 - 1.53
C-N 1.46 - 1.48
C-O 1.42 - 1.44
**Bond Angles (°) **
C-O-C 110 - 112
C-N-C 108 - 110
O-C-C 110 - 112
N-C-C 109 - 111
**Torsion Angles (°) **
C-O-C-C 55 - 60
O-C-C-N -50 to -55
C-C-N-C 55 - 60

Data are typical ranges observed in morpholine-containing crystal structures.

The precise orientation of the carboxylic acid group and the specific network of intermolecular hydrogen bonds in the crystal lattice of this compound would ultimately require direct experimental determination through single-crystal X-ray diffraction analysis.

Theoretical and Computational Studies on 6,6 Dimethylmorpholine 3 Carboxylic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are essential for elucidating the fundamental properties of a molecule. These methods provide a microscopic view of the electron distribution and the forces that govern the molecular structure.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. A DFT study on 6,6-dimethylmorpholine-3-carboxylic acid would typically involve optimizing the molecule's geometry to find its lowest energy structure. This would provide precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would yield crucial electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. This information is critical for predicting the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

PropertyCalculated Value
Total Energy (Hartree)Data not available
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
HOMO-LUMO Gap (eV)Data not available
Dipole Moment (Debye)Data not available

Hartree-Fock (HF) and Post-HF Methods for Energetic Landscape

While DFT is powerful, Hartree-Fock (HF) theory provides a foundational, albeit less accurate, starting point by approximating the many-electron wavefunction as a single Slater determinant. More advanced and computationally intensive post-HF methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, build upon the HF results to incorporate electron correlation effects more accurately. These methods are invaluable for obtaining a highly accurate energetic landscape, including the calculation of activation barriers for reactions and the precise energies of different conformers.

Conformational Analysis and Energy Minima Identification

The flexibility of the morpholine (B109124) ring and the presence of the carboxylic acid group suggest that this compound can exist in multiple conformations. Identifying the most stable conformers is crucial as they will be the most populated at equilibrium and will dictate the molecule's observed properties.

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. By systematically rotating specific dihedral angles (for instance, around the C-C bond connecting the carboxylic acid to the ring) and calculating the energy at each step, a PES can be generated. The minima on this surface correspond to stable conformations, while the maxima represent transition states between them. This analysis would reveal the preferred orientations of the substituent groups.

Solvation Effects on Conformation

The conformation of a molecule can be significantly influenced by its environment. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into quantum chemical calculations to simulate the effect of a solvent. For a molecule with both hydrogen bond donor and acceptor sites like this compound, the presence of a polar solvent like water would be expected to stabilize certain conformations over others through hydrogen bonding and dielectric effects.

Prediction of Spectroscopic Parameters (NMR, IR) and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

A thorough computational study would calculate the theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. These predicted spectra could then be compared with any available experimental data to validate the accuracy of the computational model and the determined conformations. Discrepancies between predicted and experimental data can often point to subtle structural or environmental effects not captured by the initial model.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted ValueExperimental Value
¹H NMR Chemical Shift (ppm)Data not availableData not available
¹³C NMR Chemical Shift (ppm)Data not availableData not available
IR Frequency (cm⁻¹) - C=O stretchData not availableData not available
IR Frequency (cm⁻¹) - O-H stretchData not availableData not available

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactive behavior. The MEP map illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding how a molecule will interact with other reagents.

In a typical MEP map, regions of negative electrostatic potential, usually colored in shades of red and yellow, correspond to areas with a high electron density. These are the most likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential, depicted in shades of blue, indicate a lower electron density or an excess of positive charge, making them susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to highlight several key reactive sites. A theoretical study on a substituted morpholine derivative (C18H19NO3S) using Density Functional Theory (DFT) with the B3LYP method has shown that the morpholine ring and its substituents significantly influence the electronic distribution. cerist.dz Based on the functional groups present in this compound, the following predictions can be made:

The Carboxylic Acid Group (-COOH): The oxygen atoms of the carboxyl group are highly electronegative and would therefore be depicted as intense red regions on the MEP map. This indicates a high electron density, making them prime targets for electrophiles. The hydrogen atom of the hydroxyl group, being electron-deficient, would appear as a blue or greenish-blue region, susceptible to interaction with nucleophiles.

The Morpholine Ring: The nitrogen and oxygen atoms within the morpholine ring are also electronegative and would contribute to the negative potential regions. The nitrogen atom, being a Lewis base, is a potential site for protonation or interaction with other electrophiles. The presence of the two methyl groups on the C6 carbon would create a region of moderate electron density.

The insights gained from an MEP map are instrumental in predicting how this compound might dock with biological receptors or react in various chemical transformations. The distinct regions of positive and negative potential provide a roadmap for its intermolecular interactions.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

Molecular RegionPredicted MEP ColorPredicted PotentialImplied Reactivity
Carbonyl Oxygen (C=O)Deep RedHighly NegativeSite for Electrophilic Attack
Hydroxyl Oxygen (-OH)RedNegativeSite for Electrophilic Attack
Carboxyl Hydrogen (-OH)BluePositiveSite for Nucleophilic Attack
Morpholine Nitrogen (N-H)Yellow/OrangeModerately NegativeSite for Protonation/Electrophilic Interaction
Morpholine Oxygen (-O-)YellowModerately NegativePotential for Hydrogen Bonding
Methyl Groups (-CH3)GreenNeutralGenerally Low Reactivity

Reactivity and Reaction Mechanism Predictions using Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the reactivity of molecules and the mechanisms of their reactions. While specific computational models for this compound are not readily found, general knowledge of the reactivity of carboxylic acids and morpholines, supported by computational studies on related structures, allows for informed predictions.

The reactivity of this compound is primarily dictated by its two main functional groups: the carboxylic acid and the secondary amine within the morpholine ring.

Reactions involving the Carboxylic Acid Group:

The carboxylic acid moiety can undergo a variety of nucleophilic acyl substitution reactions. Computational models can be employed to calculate the energy barriers and transition states for these transformations, providing insight into the reaction kinetics and preferred pathways. Common reactions include:

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to an ester. Computational models can help in understanding the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, and the subsequent nucleophilic attack by the alcohol.

Amide Formation: Reaction with an amine, often in the presence of a coupling agent, yields an amide. Theoretical calculations can model the activation of the carboxylic acid and the energetics of the tetrahedral intermediate formed during the reaction.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride or borane (B79455). Computational studies can map the reaction pathway and the intermediates involved.

Reactions involving the Morpholine Nitrogen:

The secondary amine in the morpholine ring is nucleophilic and can participate in several reactions:

N-Alkylation: The nitrogen can be alkylated using alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides will form an N-acylmorpholine derivative.

Salt Formation: As a base, the nitrogen can react with acids to form morpholinium salts.

Computational models can predict the relative nucleophilicity of the nitrogen atom and the steric hindrance effects of the adjacent dimethyl groups on its reactivity.

Table 2: Predicted Reactivity of this compound based on Computational Models

Functional GroupReaction TypePredicted ReactivityComputational Insights Provided
Carboxylic AcidEsterificationHigh (with catalyst)Transition state energies, reaction pathway
Carboxylic AcidAmide FormationModerate (requires activation)Energetics of intermediates, role of coupling agents
Carboxylic AcidReductionHigh (with strong reductants)Reaction mechanism, potential side reactions
Morpholine NitrogenN-AlkylationModerateNucleophilicity of nitrogen, steric effects
Morpholine NitrogenN-AcylationHighReaction energetics, stability of the product

By employing these computational approaches, a detailed understanding of the chemical behavior of this compound can be developed, guiding its synthesis, modification, and potential applications.

Applications of 6,6 Dimethylmorpholine 3 Carboxylic Acid in Complex Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The inherent chirality and bifunctional nature of 6,6-dimethylmorpholine-3-carboxylic acid make it an attractive starting material in asymmetric synthesis. The presence of both a secondary amine and a carboxylic acid allows for diverse chemical manipulations, while the defined stereocenter at the C3 position can be used to induce chirality in subsequent synthetic steps. The gem-dimethyl group at the C6 position provides steric bulk, which can influence the conformational preferences of the morpholine (B109124) ring and impact the stereochemical outcome of reactions.

Commercially available forms, such as the N-Boc protected (S)-4-Boc-6,6-dimethylmorpholine-3-carboxylic acid, are widely utilized in synthetic chemistry. chemimpex.comsigmaaldrich.commoldb.com The Boc (tert-butyloxycarbonyl) protecting group facilitates its use in peptide synthesis and other transformations requiring selective functionalization of the carboxylic acid moiety. chemimpex.com

Synthesis of Stereochemically Defined Natural Products

Chiral building blocks are fundamental to the total synthesis of complex natural products, allowing for the construction of stereochemically rich architectures. While the application of many chiral amino acids and their derivatives in natural product synthesis is well-documented, a review of the current scientific literature does not provide specific examples of the total synthesis of natural products utilizing this compound as a key building block. The principles of chiral pool synthesis, which employs readily available chiral molecules to construct complex targets, suggest that this compound is a viable candidate for such endeavors. youtube.com

Construction of Enantiomerically Enriched Pharmaceutical Intermediates

The synthesis of enantiomerically pure pharmaceutical ingredients is a cornerstone of modern drug development. Chiral morpholine derivatives are important structural motifs in a range of biologically active compounds. nih.gov The compound (S)-4-Boc-morpholine-3-carboxylic acid is described as a versatile building block for the synthesis of various biologically active molecules, including pharmaceuticals. chemimpex.com Its structure is particularly valuable for creating complex molecular architectures through selective functionalization. chemimpex.com

While it is positioned as a key intermediate in pharmaceutical development, particularly for drugs targeting neurological disorders, specific examples of commercial or late-stage clinical pharmaceutical intermediates derived directly from this compound are not extensively detailed in the reviewed literature. chemimpex.comcaltech.edu However, the synthesis of its methyl ester, (S)-methyl 6,6-dimethylmorpholine-3-carboxylate, has been described in the patent literature, indicating its role as a synthetic intermediate. acs.org

Compound Derivative CAS Number Molecular Formula Application Area
(S)-4-Boc-6,6-dimethylmorpholine-3-carboxylic acid783349-78-0C12H21NO5Chiral Building Block, Pharmaceutical Intermediate chemimpex.comsigmaaldrich.commoldb.com
(S)-Methyl 6,6-dimethylmorpholine-3-carboxylate947729-86-4C8H15NO3Synthetic Intermediate acs.orgresearchgate.netscribd.com
(S)-6,6-Dimethylmorpholine-3-carboxylic acid hydrochloride1313277-24-5C7H14ClNO3Chiral Building Block nih.gov

Scaffold for the Development of New Synthetic Reagents and Catalysts

The rigid, chiral scaffold of this compound makes it an interesting platform for the design of new synthetic tools, including chiral ligands and organocatalysts.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in asymmetric synthesis. Amino acids and their derivatives, such as proline, are prominent organocatalysts. Recent research has highlighted the potential of morpholine-based amino acids as a new class of organocatalysts. ambeed.com

In a study on the 1,4-addition of aldehydes to nitroolefins, morpholine-based catalysts demonstrated high efficiency and stereoselectivity. ambeed.com A key finding of this research was the crucial role of the carboxylic acid group in the catalyst's activity; when the carboxylic acid was protected as a methyl ester, no reaction was observed. This underscores the importance of the bifunctional nature of these cyclic amino acids for their catalytic function. While this study did not specifically employ the 6,6-dimethyl substituted variant, it provides strong evidence for the potential of this compound to function as an effective organocatalyst in similar transformations.

Precursor for Advanced Materials and Polymers

The incorporation of complex, functional monomers into polymers can imbue them with novel properties. While there is no direct literature citing the use of this compound as a monomer for advanced materials or polymers, a related compound, 6,6'-dimethylmorpholine-2,5-dione, has been investigated in the context of biodegradable polymers. nih.gov This related monomer, which can be considered a cyclic dimer of an alpha-amino acid and an alpha-hydroxy acid, has been copolymerized with L-lactide. The resulting copolymers, which feature both ester and amide functionalities in their backbone, exhibit altered thermal properties compared to polylactic acid (PLLA) homopolymers. nih.gov This research into a structurally similar morpholine derivative suggests a potential, though as yet unexplored, avenue for the application of this compound or its derivatives in materials science.

Role in Multi-Component Reactions (MCRs)

This compound serves as a valuable building block in multi-component reactions (MCRs), particularly in the synthesis of complex molecules with high structural diversity and atom economy. researchgate.net Its rigid, cyclic amino acid structure is instrumental in creating conformationally constrained peptidomimetics, which are of significant interest in medicinal chemistry. nih.gov The primary role of this compound in isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR), is to function as the carboxylic acid component. wikipedia.orgnih.gov

In a typical Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid combine in a one-pot synthesis to form a dipeptide-like product or α-acylamino amide. wikipedia.org The reaction mechanism involves the initial formation of an imine from the amine and carbonyl compound. wikipedia.org The carboxylic acid, in this case, this compound, then protonates the imine, activating it for nucleophilic attack by the isocyanide. wikipedia.orgnih.gov The resulting nitrilium intermediate is subsequently trapped by the carboxylate anion, which, after an intramolecular acyl transfer known as the Mumm rearrangement, yields the final stable bis-amide product. wikipedia.org The entire sequence is driven forward by the irreversible Mumm rearrangement. wikipedia.org

The incorporation of the 6,6-dimethylmorpholine moiety introduces a specific, constrained scaffold into the final product. nih.gov This structural feature is crucial for designing molecules that can adopt specific three-dimensional shapes, mimicking the turns found in natural peptides. nih.gov Research has shown that this approach allows for the synthesis of peptidomimetics with unique turn-inducing properties. nih.gov

A summary of a representative Ugi-type multi-component reaction involving this compound is presented below. This reaction highlights the convergence of four distinct building blocks to rapidly generate a complex molecular architecture.

Table 1: Example of an Ugi Multi-Component Reaction

Reactant Type Specific Compound Role in Reaction
Carboxylic Acid This compound Provides the acyl group and the morpholine scaffold.
Amine Benzylamine Forms the initial imine with the aldehyde.
Aldehyde Benzaldehyde Reacts with the amine to form the imine.
Isocyanide tert-Butyl isocyanide Attacks the activated imine intermediate.

| Product | Complex Peptidomimetic | A bis-amide incorporating all four components. |

The utility of MCRs like the Ugi reaction lies in their efficiency and ability to generate large libraries of diverse compounds from readily available starting materials, which is a significant advantage in fields like drug discovery. researchgate.netresearchgate.net The use of cyclic amino acid derivatives such as this compound further enhances the power of this strategy by enabling access to structurally constrained and complex heterocyclic scaffolds. nih.govillinois.edu

Biological Relevance and Molecular Mechanistic Insights of 6,6 Dimethylmorpholine 3 Carboxylic Acid Derivatives

Structure-Activity Relationship (SAR) Studies of Morpholine-Containing Compounds

The biological activity of morpholine-containing compounds is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by modifying their structure to enhance potency and selectivity. nih.gov The morpholine (B109124) scaffold is versatile, and its substitution pattern significantly influences the pharmacological profile of the resulting derivatives. nih.govresearchgate.net

The morpholine ring is a six-membered heterocycle containing nitrogen and oxygen atoms, which can be appropriately substituted to yield a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netresearchgate.net The substituents on the morpholine ring play a critical role in modulating the compound's properties.

Lipophilicity and Permeability : The introduction of alkyl groups, such as the two methyl groups at the C6 position in 6,6-dimethylmorpholine-3-carboxylic acid, can increase the lipophilicity of the molecule. researchgate.net This modification can influence the compound's ability to cross biological membranes and may improve its pharmacokinetic profile. researchgate.net

Steric Effects : Bulky substituents on the morpholine ring can influence how the molecule fits into the binding site of a target protein. nih.gov For example, in the context of central nervous system (CNS) drug discovery, the flexible chair-like conformation of the morpholine ring, combined with specific substitutions, can be key for interacting with receptors. nih.gov The gem-dimethyl substitution at the C6 position creates a specific steric environment that can enhance binding affinity or selectivity for a particular target.

Metabolic Stability : The morpholine nucleus is often incorporated into drug candidates to improve their metabolic stability. nih.gov Strategic substitutions can block sites of metabolism, leading to a longer duration of action.

The versatility of the morpholine scaffold allows medicinal chemists to fine-tune the biological and pharmacokinetic properties of drug candidates. nih.govnih.gov

The carboxylic acid functional group is a key component in the pharmacophore of many drugs and is often crucial for drug-target interactions. nih.govnih.gov Its presence in a molecule like this compound can significantly influence its biological activity.

Electrostatic and Hydrogen Bonding Interactions : The carboxylic acid group, with its inherent acidity, can form strong electrostatic interactions and hydrogen bonds with biological targets. nih.gov This ability is often a determining factor in the binding affinity of a drug to its receptor or enzyme active site. nih.govresearchgate.net For instance, the free carboxylic group in certain quinazoline derivatives has been shown to be essential for ATP competitive binding in the active site of kinases. nih.gov

Solubility and Formulation : The presence of a carboxylic acid can improve the water solubility of a compound, which is an important property for drug formulation and administration. researchgate.net It allows for the formation of water-soluble salts by neutralization with an alkali. researchgate.net

Potential Liabilities : Despite its advantages, the carboxylic acid moiety can also present challenges. It can limit a compound's ability to passively diffuse across biological membranes, which is a particular concern for drugs targeting the central nervous system. nih.gov Furthermore, it can be a site for metabolic reactions, such as glucuronidation, which can lead to rapid clearance or the formation of reactive metabolites. nih.gov

The strategic placement of a carboxylic acid group is a common strategy in drug design to anchor a molecule to its biological target. nih.govacs.org

Molecular Targets and Putative Mechanisms of Action

Derivatives of this compound have the potential to interact with a variety of molecular targets due to the combined features of the substituted morpholine ring and the carboxylic acid group. nih.gov

Protein kinases are a major class of drug targets, particularly in oncology. ekb.eg The morpholine moiety is present in several known kinase inhibitors, and the carboxylic acid group can play a critical role in binding to the kinase active site.

PI3K Inhibition : Arylmorpholine scaffolds have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K) family. nih.govucsf.edu These compounds often act as ATP-competitive inhibitors, where the morpholine ring interacts with the hinge region of the kinase domain.

Aurora Kinase Inhibition : Studies on quinazoline-4-carboxylic acid derivatives have shown that the carboxylic acid group is crucial for inhibitory activity against Aurora A kinase. nih.gov Molecular docking studies suggest that this group forms key hydrogen bond interactions within the active site. nih.gov

CK2 Inhibition : Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with some compounds showing IC50 values in the sub-micromolar range. nih.govresearchgate.net

The combination of a morpholine ring and a carboxylic acid moiety in this compound derivatives suggests a strong potential for kinase inhibitory activity.

Table 1: Kinase Inhibitory Activity of Selected Carboxylic Acid Derivatives

Compound ClassTarget KinaseKey Structural FeatureIC50
Tetrazolo-quinoline-4-carboxylic acid derivativesCK2Carboxylic Acid0.65 µM to 18.2 µM nih.gov
2-Aminoquinoline-3-carboxylic acid derivativesCK2Carboxylic Acid0.65 µM to 18.2 µM nih.gov
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora ACarboxylic Acid168.78 µM (on MCF-7 cell line) nih.gov

The morpholine scaffold is a component of inhibitors for a wide range of enzymes. nih.gov Carboxylic acid derivatives have also shown inhibitory activity against various enzymes, including those involved in metabolic and inflammatory processes.

Anti-urease Activity : Urease is a nickel-containing enzyme that is a target for the treatment of ulcers caused by H. pylori. mdpi.com Acrylic acid derivatives have been shown to inhibit urease, with some compounds being more potent than the standard inhibitor, thiourea. mdpi.comnih.gov For example, one derivative exhibited an IC50 value of 10.46 ± 0.03 µM against jack bean urease, which is approximately twice as active as thiourea (IC50 = 21.5 ± 0.01 µM). mdpi.comnih.gov

α-Glucosidase Inhibition : α-Glucosidase inhibitors are used to manage type-2 diabetes by delaying glucose absorption. mdpi.com While some acrylic acid derivatives have shown mild inhibitory potential against α-glucosidase, this highlights the potential for carboxylic acid-containing compounds to target this enzyme class. mdpi.comnih.gov

Dopamine β-hydroxylase Inhibition : A series of 6-alkylaminopyridazine-3-carboxylic acid derivatives were evaluated for their ability to inhibit dopamine β-hydroxylase. The most potent compound, 6-benzylaminopyridazine-3-carboxylic acid, showed activity comparable to the known inhibitor fusaric acid. nih.gov

The structural features of this compound derivatives make them interesting candidates for evaluation as inhibitors of these and other enzymes.

Table 2: Urease Inhibitory Activity of Acrylic Acid Derivatives

CompoundTarget EnzymeIC50 (µM)Standard (Thiourea) IC50 (µM)
Acrylic Acid Derivative 1Jack Bean Urease13.71 ± 0.07 nih.gov21.5 ± 0.01 nih.gov
Acrylic Acid Derivative 2Jack Bean Urease16.87 ± 0.02 nih.gov21.5 ± 0.01 nih.gov
Acrylic Acid Derivative 3Jack Bean Urease10.46 ± 0.03 nih.gov21.5 ± 0.01 nih.gov

The morpholine moiety is a key pharmacophore for compounds targeting a variety of receptors and ion channels, particularly in the central nervous system. nih.govnih.gov

NMDA Receptor Antagonism : A series of 6-substituted decahydroisoquinoline-3-carboxylic acids have been developed as potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov These compounds are conformationally constrained analogs that mimic glutamate (B1630785), and they show promise as neuroprotective agents. nih.gov For example, one phosphonate-substituted analog selectively displaced [3H]CGS19755 binding with an IC50 of 55 ± 14 nM and antagonized NMDA responses with an IC50 of 0.15 ± 0.01 µM. nih.gov

Cannabinoid Receptors : In certain indole-based compounds, an N-morpholinoethyl moiety has been shown to occupy a deep hydrophobic pocket in the CB2 cannabinoid receptor, which is crucial for ligand recognition. nih.gov

P2X7 Receptor Antagonism : Quinoline-carboxamide derivatives have been explored as antagonists of the P2X7 receptor, an ion channel involved in inflammation and cancer. nih.gov Substitutions on the phenyl ring of the carboxamide moiety were found to improve potency and affinity for the human P2X7 receptor. nih.gov

The presence of both a substituted heterocyclic system and a carboxylic acid in this compound derivatives suggests they could be designed to selectively interact with various receptor and ion channel targets.

Biological Screening Methodologies for Derivative Libraries (e.g., antimicrobial, anti-inflammatory, antitumor activities in in vitro models)

The evaluation of derivative libraries of this compound relies on a variety of established in vitro biological screening methodologies to identify and characterize their potential therapeutic activities. These assays are crucial for determining the efficacy of newly synthesized compounds in key areas such as antimicrobial, anti-inflammatory, and antitumor applications.

Antimicrobial Activity Screening: The antimicrobial potential of a library of derivatives is typically assessed against a panel of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.netnih.gov Standard methods like the paper disc diffusion method are used for initial screening, followed by the determination of the Minimum Inhibitory Concentration (MIC) using techniques like the agar streak dilution method to quantify the potency of the compounds. nih.gov For instance, studies on various heterocyclic compounds, including quinoline-3-carboxylic acid derivatives, have demonstrated the utility of these assays in identifying potent antimicrobial agents. nih.govmdpi.com The results from these screenings help establish a preliminary structure-activity relationship (SAR), guiding the further optimization of the molecular scaffold.

Anti-inflammatory Activity Screening: In vitro anti-inflammatory activity is commonly evaluated using cell-based and biochemical assays. A primary method involves the inhibition of protein denaturation, as inflammation can be triggered by the denaturation of proteins. mdpi.com The ability of compounds to prevent the denaturation of proteins like bovine serum albumin (BSA) is a key indicator of anti-inflammatory potential. mdpi.com Another widely used model employs RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The efficacy of the derivatives is then measured by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO). nih.govnih.gov For example, novel monocyclic β-lactam derivatives bearing a morpholine ring were evaluated for their anti-inflammatory activity toward human inducible nitric oxide synthase (iNOS). nih.gov

Antitumor Activity Screening: The cytotoxic effects of this compound derivatives against various cancer cell lines are evaluated to determine their antitumor potential. The 3-(4,5-dimethyl-thiazol-2-yl) 2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to assess cell viability and proliferation. nih.govmdpi.com Libraries of compounds are screened against a panel of human cancer cell lines, such as those from lung, breast, and colon cancers, to determine their IC50 values (the concentration required to inhibit the growth of 50% of cells). nih.govnih.gov For instance, the in vitro antitumor activities of 6-aryloxyl substituted quinazoline derivatives were evaluated using the MTT method against human gastric cancer (N87), non-small-cell lung cancer (H1975), and other cell lines. nih.gov Further mechanistic studies may involve cell cycle analysis and apoptosis assays using techniques like flow cytometry to understand how the compounds induce cancer cell death. mdpi.comnih.gov

Table 1: Overview of In Vitro Biological Screening Methodologies

Activity Assay Type Model/System Measured Endpoint Reference
Antimicrobial Broth/Agar Dilution Bacterial/Fungal Cultures (S. aureus, E. coli) Minimum Inhibitory Concentration (MIC) nih.gov
Anti-inflammatory Protein Denaturation Bovine Serum Albumin (BSA) Inhibition of heat-induced denaturation mdpi.com
Anti-inflammatory Cell-Based LPS-stimulated RAW264.7 Macrophages Inhibition of Nitric Oxide (NO) production nih.gov
Antitumor Cytotoxicity Human Cancer Cell Lines (e.g., MCF-7, HCT-116) IC50 value (Cell Viability via MTT assay) nih.govresearchgate.net
Antitumor Apoptosis Human Cancer Cell Lines Cell cycle arrest, DNA fragmentation mdpi.comnih.gov

Ligand Design and Computational Drug Discovery Applications

Computational tools are integral to modern drug discovery, enabling the rational design and optimization of ligands. For derivatives of this compound, these methods can predict biological activity, elucidate binding mechanisms, and accelerate the identification of promising lead compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. semanticscholar.org This method helps in understanding the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex and is often used to correlate experimental activity with calculated binding affinity. nih.govmdpi.com For example, in a study of morpholine-capped β-lactam derivatives, molecular docking experiments showed a good correlation between the experimental anti-inflammatory activity and the calculated binding affinity to human inducible nitric oxide synthase. nih.gov

Molecular dynamics (MD) simulations provide deeper insights into the dynamic nature of ligand-protein interactions over time. nih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the docked complex and analyze conformational changes in both the ligand and the protein. mdpi.comnih.gov These simulations are crucial for confirming the stability of binding modes predicted by docking and for calculating binding free energies, which offer a more accurate estimation of binding affinity. mdpi.comnih.gov

Table 2: Representative Molecular Docking Results for Heterocyclic Compounds

Compound Class Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Reference
Thiazoline-2-thione Derivatives Bovine Serum Albumin (BSA) -5.27 Not Specified mdpi.com
Chalcone–thiazole Derivatives DNA Gyrase B Not Specified Ser108 nih.gov
Quinoline Derivatives VEGFR Tyrosine Kinase Not Specified Not Specified researchgate.net
6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide Derivatives SARS-CoV-2 Main Protease 3CLpro Not Specified Not Specified nih.gov

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for a molecule to exert a specific biological activity. dovepress.comresearchgate.net A pharmacophore model can be generated from a set of known active molecules and then used as a 3D query to search large chemical databases for novel compounds with different core structures but the same essential features. dovepress.comnih.gov This process, known as virtual screening, allows for the rapid and cost-effective identification of potential new hits. researchgate.netnih.gov

The typical workflow for pharmacophore-based virtual screening involves:

Model Generation: Creating a 3D pharmacophore model based on the structures of known active ligands. nih.govmdpi.com

Database Screening: Using the generated model to filter large compound libraries (e.g., ZINC database) to find molecules that match the pharmacophore features. nih.gov

Hit Filtering: The initial hits are often further refined using other computational methods, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to prioritize compounds for experimental testing. mdpi.com

This strategy is highly effective for discovering new scaffolds and has been widely applied in various therapeutic areas. dovepress.comnih.gov

Role in Chemical Biology Probe Development

Chemical biology probes are small molecules used to study and manipulate biological systems. High-quality probes must exhibit high potency and selectivity for their target. escholarship.org Derivatives of this compound are potential candidates for development into chemical probes due to the versatility of the carboxylic acid functional group.

The carboxylic acid moiety can be readily derivatized to attach various reporter tags, such as fluorescent dyes (e.g., BODIPY, rhodamine), without significantly altering the core structure responsible for target binding. nih.govthermofisher.com This allows for the synthesis of fluorescently labeled probes that can be used in cellular imaging to visualize the localization of the target protein, or in biochemical assays to quantify ligand-target engagement. nih.gov For example, fluorescent-labeled analogs of other complex molecules have been successfully designed and synthesized to serve as chemical probes for their respective targets. nih.gov The development of such probes from the this compound scaffold could provide valuable tools for elucidating the biological functions of novel protein targets and validating them for future drug discovery efforts.

Future Perspectives and Challenges in Research on 6,6 Dimethylmorpholine 3 Carboxylic Acid

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of more efficient and environmentally benign methods for constructing the 6,6-dimethylmorpholine-3-carboxylic acid scaffold is a key area of future research. Traditional synthetic routes often involve multiple steps, harsh reagents, and the generation of significant waste. chemrxiv.org Future efforts will likely focus on the following areas:

Catalytic Asymmetric Synthesis: Developing novel catalytic systems for the asymmetric synthesis of 3-substituted morpholines is paramount. organic-chemistry.org Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has shown promise for creating highly substituted morpholines with excellent diastereoselectivity. rsc.org Future work could adapt such catalytic systems to substrates that would yield the this compound structure.

Green Chemistry Approaches: The use of greener and more sustainable reagents and reaction conditions is a major trend. A recently developed one or two-step, redox-neutral protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide for the conversion of 1,2-amino alcohols to morpholines represents a significant step forward. chemrxiv.orgnih.govchemrxiv.org Adapting this methodology to appropriately substituted amino alcohols could provide a more sustainable route to this compound.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and efficiency. A photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes has been successfully employed for the synthesis of substituted morpholines under continuous flow conditions. organic-chemistry.org Exploring similar flow-based approaches for the synthesis of this compound could lead to more scalable and automated production methods.

Synthetic Strategy Key Features Potential Advantages for this compound
Catalytic Asymmetric Synthesis Use of chiral catalysts (e.g., Rhodium-based) to induce stereoselectivity.Direct formation of the desired enantiomer, reducing the need for chiral resolution.
Green Chemistry Approaches Employs less hazardous reagents and solvents, and aims for higher atom economy. nih.govchemrxiv.orgReduced environmental impact and potentially lower production costs.
Flow Chemistry Reactions are performed in a continuously flowing stream rather than in a batch. organic-chemistry.orgImproved reaction control, safety, and ease of scale-up.

Exploration of Novel Reactivity Patterns and Chemical Transformations

The interplay between the carboxylic acid functionality and the gem-dimethyl-substituted morpholine (B109124) ring offers a rich landscape for exploring novel chemical transformations.

Ring Transformations: The gem-dimethyl group can influence the conformational preferences of the morpholine ring, potentially leading to unique reactivity. acs.orgrsc.orgnih.gov Research into ring-opening and ring-expansion reactions could yield novel heterocyclic scaffolds.

Functionalization at C2 and C5: While the C3 position is defined by the carboxylic acid, exploring selective functionalization at other positions on the morpholine ring, such as C2 and C5, could generate a diverse library of derivatives. For instance, diastereoselective syntheses of 2,6- and 3,5-disubstituted morpholines have been achieved using iron(III) catalysis. organic-chemistry.org

Decarboxylative Couplings: The carboxylic acid group can be used as a handle for various coupling reactions. Decarboxylative cross-coupling reactions, for example, could allow for the introduction of a wide range of substituents at the C3 position, expanding the chemical space accessible from this building block. researchgate.net

Expanding the Scope of Applications in Organic Synthesis

The inherent chirality and structural rigidity of this compound make it a promising candidate for various applications in organic synthesis.

Chiral Building Block: As a chiral building block, it can be incorporated into the synthesis of complex molecules, such as natural products and pharmaceuticals. nih.govrsc.orgsigmaaldrich.comnih.govresearchgate.net The defined stereochemistry at C3 can be used to control the stereochemistry of subsequent reactions.

Chiral Ligand or Catalyst: The nitrogen and oxygen atoms of the morpholine ring, along with the carboxylic acid, provide potential coordination sites for metal ions. This suggests that derivatives of this compound could be developed as chiral ligands for asymmetric catalysis. chiralpedia.com

Scaffold for Drug Discovery: The morpholine moiety is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. mdpi.comresearchgate.nete3s-conferences.org The unique substitution pattern of this compound could lead to the discovery of novel bioactive compounds. For example, morpholine-substituted tetrahydroquinoline derivatives have shown potential as mTOR inhibitors. mdpi.com

Deeper Elucidation of Biological Mechanisms and Target Validation

While the biological activity of many morpholine derivatives is known, the specific role of the 6,6-dimethyl substitution pattern in combination with the 3-carboxylic acid group is largely unexplored.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to understand how modifications to the this compound scaffold affect biological activity. For instance, studies on other heterocyclic systems have shown that gem-dimethyl groups can significantly impact potency. nih.gov Computational modeling can be employed to predict how structural changes will affect binding to biological targets. nih.govelsevierpure.com

Target Identification and Validation: Identifying the specific biological targets of this compound derivatives is a crucial step. This will involve a combination of in vitro screening against a panel of enzymes and receptors, as well as cell-based assays.

Mechanism of Action Studies: Once a biological target is identified, further studies will be required to elucidate the precise mechanism of action. This could involve techniques such as X-ray crystallography to determine the binding mode of the compound to its target.

Research Area Objective Methodologies
Structure-Activity Relationship (SAR) To understand how chemical structure relates to biological activity. nih.govSynthesis of analog libraries, in vitro and in silico screening.
Target Identification To identify the specific biomolecules with which the compound interacts.Affinity chromatography, proteomics, genetic screening.
Mechanism of Action To understand how the compound elicits its biological effect at the molecular level.Enzyme kinetics, biophysical binding assays, structural biology (X-ray, NMR).

Integration with Artificial Intelligence and Machine Learning for Predictive Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of chemical research, and their application to this compound holds significant promise.

Predictive Modeling for Synthesis: ML algorithms can be trained on large datasets of chemical reactions to predict the optimal conditions for the synthesis of this compound and its derivatives. beilstein-journals.org This can significantly reduce the time and resources required for route optimization.

Enantioselectivity Prediction: Deep learning models are being developed to predict the enantioselectivity of asymmetric reactions with high accuracy. rsc.orgnih.gov Such models could be invaluable in designing and optimizing the chiral synthesis of this compound.

Prediction of Biological Activity and Properties: AI can be used to build quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives. nih.gov Furthermore, ML can predict key pharmacokinetic properties, helping to prioritize compounds for further development.

Challenges in Stereocontrol and Scale-Up for Chiral Synthesis

Despite the potential, significant challenges remain, particularly in the stereocontrolled synthesis and large-scale production of enantiomerically pure this compound.

Stereocontrol: Achieving high levels of stereocontrol in the synthesis of polysubstituted morpholines can be difficult. rsc.orgacs.orgnih.govnih.gov The presence of the gem-dimethyl group at C6 can introduce steric hindrance that may complicate the control of the stereocenter at C3. Diastereoselective and even diastereoconvergent syntheses of highly decorated morpholines have been reported, and these approaches may offer solutions. acs.orgnih.gov

Scale-Up: Syntheses that are successful on a laboratory scale often face challenges when scaled up for industrial production. researchgate.net Issues such as reagent cost, reaction safety, and product purification become more critical. The development of robust and scalable synthetic routes is essential for the commercial viability of any application of this compound.

Chiral Purity Analysis: Ensuring the enantiomeric purity of the final compound requires reliable analytical methods. The development and validation of such methods are crucial for both research and potential commercial applications.

Q & A

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

  • Conduct batch-to-batch comparisons using principal component analysis (PCA) of NMR/IR spectra. Investigate impurities via LC-MS, referencing protocols for chromene-carboxylic acid analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.